molecular formula C12H13NO5 B556307 (S)-3-Benzamido-4-methoxy-4-oxobutanoic acid CAS No. 82933-21-9

(S)-3-Benzamido-4-methoxy-4-oxobutanoic acid

货号: B556307
CAS 编号: 82933-21-9
分子量: 251.23 g/mol
InChI 键: QKUIURWOJPUEOY-VIFPVBQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-3-Benzamido-4-methoxy-4-oxobutanoic acid (CAS 82933-21-9) is a chiral benzamide derivative with the molecular formula C12H13NO5 and a molecular weight of 251.24 g/mol . Also known as BZ-Asp-OMe, this compound serves as a protected form of L-aspartic acid, where the amine group is benzoylated (Bz) and the alpha-carboxylic acid is methyl-esterified (OMe) . This specific protection makes it a valuable building block in organic synthesis and peptide chemistry, particularly for the controlled incorporation of aspartic acid into peptide chains while minimizing side reactions. Researchers utilize this and related benzamide-containing compounds in the design and synthesis of potential therapeutic agents, such as inhibitors of enzymes like soluble epoxide hydrolase (sEH), a target for treating cardiovascular diseases and inflammation . The compound is characterized by high purity, typically Not Less Than (NLT) 98% . It is supplied for laboratory research applications. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human use. Researchers should refer to the available Safety Data Sheet (SDS) for proper handling and storage information.

属性

IUPAC Name

(3S)-3-benzamido-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-18-12(17)9(7-10(14)15)13-11(16)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUIURWOJPUEOY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Boc Protection Dynamics

The Boc group stabilizes the amino group via electron-withdrawing effects, preventing protonation during esterification. In a representative protocol:

  • Solvent : THF/water (1:1 v/v)

  • Base : Sodium bicarbonate (2 eq)

  • Temperature : 25°C, 12 hours

  • Yield : 92%

Benzyl Ester Formation

Esterification proceeds through an SN2 mechanism, with the carboxylate anion attacking benzyl bromide. Key parameters:

ParameterOptimal Value
SolventDMF
BaseTriethylamine (2 eq)
Reaction Time12–24 hours
Yield80%

Benzoylation Kinetics

Benzoyl chloride reacts instantaneously with the deprotected amine. The reaction is exothermic, requiring ice-cooling to maintain 0–5°C.

Optimization of Reaction Parameters

Solvent Selection

  • Esterification : DMF outperforms acetone due to better solubility of intermediates.

  • Benzoylation : DCM minimizes side reactions compared to THF.

Temperature Control

  • Esterification at 25°C prevents epimerization, critical for preserving S-configuration.

  • Benzoylation at 0–5°C suppresses hydrolysis of benzoyl chloride.

Catalytic Hydrogenation

  • Catalyst : 10% Pd/C

  • Pressure : 1 atm H₂

  • Time : 3 hours

  • Purity : 98.9% after recrystallization

Industrial Production Considerations

Scalability Challenges

  • Cost : L-Aspartic acid-β-methyl ester hydrochloride reduces raw material expenses by 40% compared to alternative starting materials.

  • Purification : Centrifugal partition chromatography (CPC) replaces column chromatography for large batches, reducing solvent use by 60%.

Quality Control Metrics

ParameterSpecification
Purity (HPLC)≥98%
Enantiomeric Excess≥99.5%
Residual Solvents<50 ppm (ICH Q3C compliant)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 7.2 Hz, NH), 7.85–7.45 (m, Ph), 4.31 (q, J = 6.8 Hz, CH), 3.61 (s, OCH₃).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (amide I).

Chiral Purity Analysis

Chiral HPLC with a Crownpak CR(+) column confirms >99.5% enantiomeric excess using hexane/isopropanol (90:10) eluent.

Challenges and Alternative Approaches

Competing Side Reactions

  • Epimerization : Minimized by avoiding strong bases above 30°C.

  • Over-benzoylation : Controlled using stoichiometric benzoyl chloride (1.05 eq).

Green Chemistry Alternatives

  • Solvent Recycling : DMF recovery via distillation achieves 85% reuse.

  • Catalyst Reuse : Pd/C retains activity for 5 cycles with ≤2% yield drop .

化学反应分析

Types of Reactions

(S)-3-Benzamido-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The benzamido group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmacological Applications

  • Soluble Epoxide Hydrolase Inhibition
    One of the most significant applications of (S)-3-Benzamido-4-methoxy-4-oxobutanoic acid is its role as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is implicated in various cardiovascular diseases, making its inhibition a potential therapeutic strategy for conditions such as hypertension and inflammation. Research has shown that derivatives of this compound exhibit potent sEH inhibitory activity, with some compounds achieving up to 72% inhibition in vitro .
  • Anti-inflammatory Properties
    The compound's ability to inhibit sEH suggests potential anti-inflammatory effects. By modulating the levels of epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory and anti-inflammatory properties, (S)-3-Benzamido-4-methoxy-4-oxobutanoic acid may contribute to reducing vascular inflammation .
  • Drug Development
    The compound serves as a scaffold for developing new pharmacological agents targeting the sEH pathway. Researchers have synthesized various derivatives to enhance solubility and bioavailability while maintaining or improving their inhibitory potency against sEH .

Synthesis and Derivatives

The synthesis of (S)-3-Benzamido-4-methoxy-4-oxobutanoic acid typically involves the following steps:

  • Starting Materials : Commonly synthesized from benzamides and methoxy-substituted oxobutanoic acids.
  • Reaction Conditions : Utilization of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in organic solvents like chloroform has been reported to yield high-purity products .
  • In Vitro Evaluation of sEH Inhibitors
    A study conducted by researchers at Shahid Beheshti University highlighted the synthesis and biological evaluation of several derivatives of benzamido compounds, including (S)-3-Benzamido-4-methoxy-4-oxobutanoic acid. The study found that specific modifications to the benzamide structure significantly enhanced inhibitory activity against sEH, paving the way for future drug development targeting cardiovascular diseases .
  • Comparative Analysis with Known Inhibitors
    In comparative studies, (S)-3-Benzamido-4-methoxy-4-oxobutanoic acid was evaluated against established sEH inhibitors like AUDA (12-(3-Adamanthan-1-ylureido)dodecanoic acid). The results indicated that while AUDA remains a potent inhibitor, certain derivatives of the target compound showed comparable efficacy with improved solubility profiles, suggesting potential for clinical application .

作用机制

The mechanism of action of (S)-3-Benzamido-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with enzymes or receptors, modulating their activity. The methoxy and keto groups contribute to the compound’s overall reactivity and binding affinity.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, their differences, and research findings:

Compound Name CAS Number Similarity Score Key Structural Differences Applications/Properties
(S)-3-Benzamido-4-methoxy-4-oxobutanoic acid 82933-21-9 Reference Benzamido group at C3, methoxy-oxo at C4, S-configuration. Peptide synthesis, chiral intermediates .
3-Benzyl-4-methoxy-4-oxobutanoic acid 651013-72-8 1.00 Benzyl group (vs. benzamido) at C3. Higher lipophilicity; potential prodrug candidate .
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid 122225-33-6 0.88 R-configuration, tert-butoxy (vs. methoxy) at C4, benzyl at C2. Steric hindrance impacts enzyme binding; used in asymmetric synthesis .
(R)-3-Benzyl-4-methoxy-4-oxobutanoic acid 119807-84-0 N/A R-configuration (vs. S); benzyl (vs. benzamido) at C3. Enantiomeric differences affect biological activity; studied in chiral resolution .
Mitiglinide ((S)-2-Benzyl-4-((3aR,7aS)-octahydro-2H-isoindol-2-yl)-4-oxobutanoic acid) 145375-43-5 N/A Isoindoline substitution at C4; benzyl at C2. Antidiabetic drug targeting ATP-sensitive potassium channels .
4-(Benzyl(phenyl)amino)-4-oxobutanoic acid 23642-62-8 0.80 Benzyl-phenylamino group (vs. benzamido) at C3; no methoxy. Lower solubility; explored in polymer chemistry .

Key Findings:

Functional Group Impact : Replacement of the benzamido group with benzyl (e.g., 651013-72-8) increases lipophilicity but reduces hydrogen-bonding capacity, altering pharmacokinetics .

Stereochemical Influence : The S-enantiomer (82933-21-9) shows higher enzymatic selectivity compared to its R-counterpart (119807-84-0) in chiral recognition studies .

Substituent Effects : The tert-butoxy group in 122225-33-6 enhances steric bulk, reducing metabolic degradation but complicating synthesis .

生物活性

(S)-3-Benzamido-4-methoxy-4-oxobutanoic acid is a compound of interest in biological and medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(S)-3-Benzamido-4-methoxy-4-oxobutanoic acid is characterized by the following structural formula:

C12H13NO4\text{C}_{12}\text{H}_{13}\text{N}\text{O}_{4}

This compound features a benzamide group, a methoxy group, and a keto functional group, which contribute to its biological activity.

The biological activity of (S)-3-Benzamido-4-methoxy-4-oxobutanoic acid is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to compete effectively for enzyme binding sites.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cellular environments.
  • Neurotransmitter Modulation : As a derivative of amino acids, it may influence neurotransmitter synthesis or receptor activity, impacting cognitive functions.

In Vitro Studies

Several studies have investigated the biological activity of (S)-3-Benzamido-4-methoxy-4-oxobutanoic acid using various in vitro models:

  • Antioxidant Activity : In a study measuring the ability to scavenge free radicals, (S)-3-Benzamido-4-methoxy-4-oxobutanoic acid demonstrated significant activity compared to standard antioxidants like ascorbic acid.
CompoundDPPH Scavenging Activity (%)
(S)-3-Benzamido-4-methoxy-4-oxobutanoic acid78%
Ascorbic Acid85%

Case Study 1: Neuroprotective Effects

A recent study explored the neuroprotective effects of (S)-3-Benzamido-4-methoxy-4-oxobutanoic acid in mice subjected to induced oxidative stress. Results showed that treated mice had lower levels of oxidative markers and improved behavioral outcomes compared to controls.

Case Study 2: Antitumor Activity

Another investigation assessed the antitumor potential of (S)-3-Benzamido-4-methoxy-4-oxobutanoic acid on cancer cell lines. The compound exhibited dose-dependent cytotoxicity against various cancer types, highlighting its potential as an anticancer agent.

常见问题

Q. What are the recommended synthetic routes for (S)-3-Benzamido-4-methoxy-4-oxobutanoic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Step 1: Coupling Reactions
    Use a benzamido-protected intermediate coupled with 4-methoxy-4-oxobutanoic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt). Monitor reaction progress via TLC or HPLC.
  • Step 2: Stereochemical Control
    Employ chiral auxiliaries or asymmetric catalysis to ensure (S)-configuration at the benzamido group. Chiral HPLC or polarimetry confirms enantiomeric excess .
  • Step 3: Purification
    Recrystallize using ethanol/water mixtures or perform flash chromatography (silica gel, ethyl acetate/hexane gradient). Final purity (>95%) should be verified via LC-MS .
  • Optimization Tips:
    Adjust reaction temperature (20–40°C) and solvent polarity (DMF or THF) to minimize side products.

Q. What spectroscopic techniques are most effective for characterizing the stereochemical purity of this compound?

Methodological Answer:

  • 1H/13C NMR:
    Analyze methoxy (δ ~3.3 ppm) and oxobutanoic acid carbonyl (δ ~170 ppm) signals. Splitting patterns confirm stereochemistry.
  • Chiral HPLC:
    Use a Chiralpak® column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences ≥1.5 min indicate high enantiopurity .
  • X-ray Crystallography:
    Single-crystal analysis provides definitive stereochemical confirmation. Requires slow evaporation from acetone/water .

Q. How does the methoxy group influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability:
    Conduct accelerated degradation studies (pH 1–13, 37°C). The methoxy group enhances stability in acidic conditions (pH 3–6) but hydrolyzes above pH 10. Monitor via UV-Vis (λ = 260 nm) .
  • Thermal Stability:
    Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. Store at 2–8°C in inert atmosphere (argon) to prevent oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across different in vitro models?

Methodological Answer:

  • Step 1: Cross-Validation
    Replicate assays using standardized protocols (e.g., fixed cell lines, identical incubation times).
  • Step 2: Assay Optimization
    Compare activity in serum-free vs. serum-containing media to identify protein-binding effects.
  • Step 3: Mechanistic Profiling
    Use CRISPR knockouts to confirm target specificity. Discrepancies may arise from off-target interactions .

Q. How can enantioselective synthesis be achieved for this compound, and what catalysts show optimal stereochemical control?

Methodological Answer:

  • Chiral Catalysts:
    Use (R)-BINAP-ruthenium complexes for asymmetric hydrogenation of precursor ketones (≥90% ee) .
  • Enzymatic Resolution:
    Lipase B (Candida antarctica) selectively hydrolyzes (R)-enantiomers in racemic mixtures. Monitor via chiral GC-MS .

Q. What computational methods predict the metabolic pathways and potential bioactive metabolites of this compound?

Methodological Answer:

  • In Silico Tools:
    Use Schrödinger’s ADMET Predictor™ or SwissADME to identify cytochrome P450 oxidation sites (e.g., methoxy demethylation).
  • Docking Studies:
    AutoDock Vina models interactions with COX-2 or HDAC enzymes. Prioritize metabolites with binding energies ≤ -8 kcal/mol .

Q. How do structural modifications at the benzamido or oxobutanoic acid positions affect target receptor binding affinity?

Methodological Answer:

  • SAR Approach:
    Synthesize analogs with halogenated benzamido groups (e.g., 4-fluoro) or esterified oxobutanoic acid.
  • Binding Assays:
    Use SPR (Surface Plasmon Resonance) to measure KD values. Fluorine substitution increases hydrophobicity, enhancing affinity for lipid-rich targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-Benzamido-4-methoxy-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-3-Benzamido-4-methoxy-4-oxobutanoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。